

Precision Functionalization of the 3-Iodo Position in 4-Fluoro-Indazoles

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Compound of Interest

Compound Name: *4-Fluoro-3-iodo-6-(methylthio)-1H-indazole*

Cat. No.: B8207345

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Abstract & Scope

The 4-fluoro-1H-indazole scaffold represents a privileged pharmacophore in modern kinase inhibitor design (e.g., VEGFR, FGFR inhibitors). The C4-fluorine atom imparts metabolic stability and modulates the pKa of the N1-proton, but it simultaneously introduces significant steric and electronic complexity at the adjacent C3 position. This guide details the robust functionalization of 3-iodo-4-fluoro-1H-indazole. Unlike standard indazoles, the 4-fluoro derivative requires specific catalytic considerations to overcome the ortho-fluoro effect during oxidative addition and transmetalation. We present a validated workflow for Iodination, N-Protection, and Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Sonogashira), emphasizing high-fidelity transformations suitable for library generation.

Strategic Analysis: The "4-Fluoro" Challenge

Functionalizing the C3 position of 4-fluoroindazole is not merely a derivative of standard indazole chemistry; it presents unique physical-organic challenges:

- **Steric Crowding (The Ortho-Effect):** The Van der Waals radius of Fluorine (1.47 Å) is small, but its proximity to the C3-Iodine bond creates a crowded environment for bulky phosphine

ligands. Standard

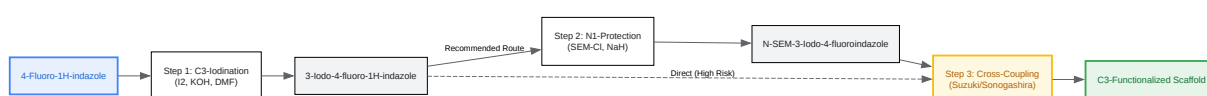
often displays sluggish kinetics.

- **Electronic Deactivation:** While Fluorine is inductively electron-withdrawing (-I), it is a resonance donor (+R). At the C4 position, the -I effect dominates the C3-I bond, theoretically accelerating oxidative addition. However, the electron-rich nature of the pyrazole ring can poison the catalyst if the N1-nitrogen is not masked.
- **N1-Acidity:** The 4-fluoro substituent increases the acidity of the N1-proton compared to the parent indazole, making the substrate more prone to forming insoluble metal-azolate aggregates in basic media.

Recommendation: For scalable, reproducible results, N1-protection (SEM or THP) is strongly advised prior to C3-functionalization. While direct coupling of unprotected indazoles is possible, it often suffers from variable yields due to catalyst sequestration by the free nitrogen.

Experimental Workflows

Diagram 1: Strategic Workflow for 4-Fluoroindazole Functionalization



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Caption: Step-wise functionalization pathway prioritizing N-protection to ensure catalytic turnover.

Detailed Protocols

Protocol A: Regioselective C3-Iodination

This step installs the reactive handle. The presence of the 4-F atom slows down electrophilic aromatic substitution compared to non-fluorinated indazoles; thus, elevated temperatures or stronger electrophiles are often required.

- Reagents: 4-Fluoro-1H-indazole (1.0 equiv), Iodine (, 1.2 equiv), KOH (2.0 equiv), DMF.
- Scale: 10 mmol (1.36 g of SM).

Procedure:

- Dissolve 4-fluoro-1H-indazole (1.36 g, 10 mmol) in DMF (15 mL).
- Add KOH pellets (1.12 g, 20 mmol) in a single portion. Stir for 10 minutes until partially dissolved.
- Add Iodine (, 3.05 g, 12 mmol) portion-wise over 15 minutes. Note: Exotherm is possible.
- Stir the reaction at RT for 4 hours. Monitor by LC-MS.[1][2]
 - Checkpoint: If conversion is <90% after 4h, heat to 45°C. The 4-F steric hindrance can retard the reaction.
- Quench: Pour the mixture into 10% aqueous (100 mL) to reduce excess iodine. A precipitate should form.
- Isolation: Filter the solid, wash with water (mL), and dry under vacuum.
 - Yield Expectation: 85-95%.
 - Product: 4-Fluoro-3-iodo-1H-indazole (Off-white solid).

Protocol B: N1-Protection (SEM-Group)

Protection is critical to prevent "catalyst poisoning" by the free N-H during the subsequent coupling.

- Reagents: 3-Iodo-4-fluoro-1H-indazole (from Protocol A), NaH (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), THF (anhydrous).

Procedure:

- Cool a solution of 3-iodo-4-fluoro-1H-indazole (2.62 g, 10 mmol) in THF (30 mL) to 0°C.
- Add NaH (480 mg, 12 mmol) portion-wise. Evolution of gas will occur. Stir for 30 min at 0°C.
- Add SEM-Cl (1.95 mL, 11 mmol) dropwise.
- Warm to RT and stir for 2 hours.
- Workup: Quench with sat.
, extract with EtOAc, dry over
, and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc).
 - Note: Regioisomers (N1 vs N2 protection) may form. The N1-isomer is typically the major product and thermodynamically preferred.

Protocol C: The "Steric-Breaker" Suzuki Coupling

Standard conditions often fail due to the 4-F steric clash. We utilize Pd(dppf)Cl₂ or XPhos Pd G2, which are privileged catalysts for sterically demanding ortho-substituted halides.

- Substrate: N-SEM-3-iodo-4-fluoroindazole.
- Coupling Partner: Aryl Boronic Acid (1.5 equiv).[\[2\]](#)
- Catalyst:

(5 mol%).

- Base:

(3.0 equiv) - Phosphate is superior to Carbonate for hindered substrates.

- Solvent: 1,4-Dioxane / Water (4:1).^[2]

Step-by-Step:

- In a microwave vial or pressure tube, combine the Indazole (1.0 mmol), Boronic Acid (1.5 mmol), and

(636 mg, 3.0 mmol).

- Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas by bubbling Nitrogen for 10 minutes (Critical step).

- Add

(41 mg, 0.05 mmol). Cap the vial immediately.

- Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 min (Microwave).

- Workup: Dilute with EtOAc, wash with brine, dry, and concentrate.

- Purification: Silica gel chromatography.

Data Presentation: Catalyst Comparison for 4-Fluoro-3-iodoindazole

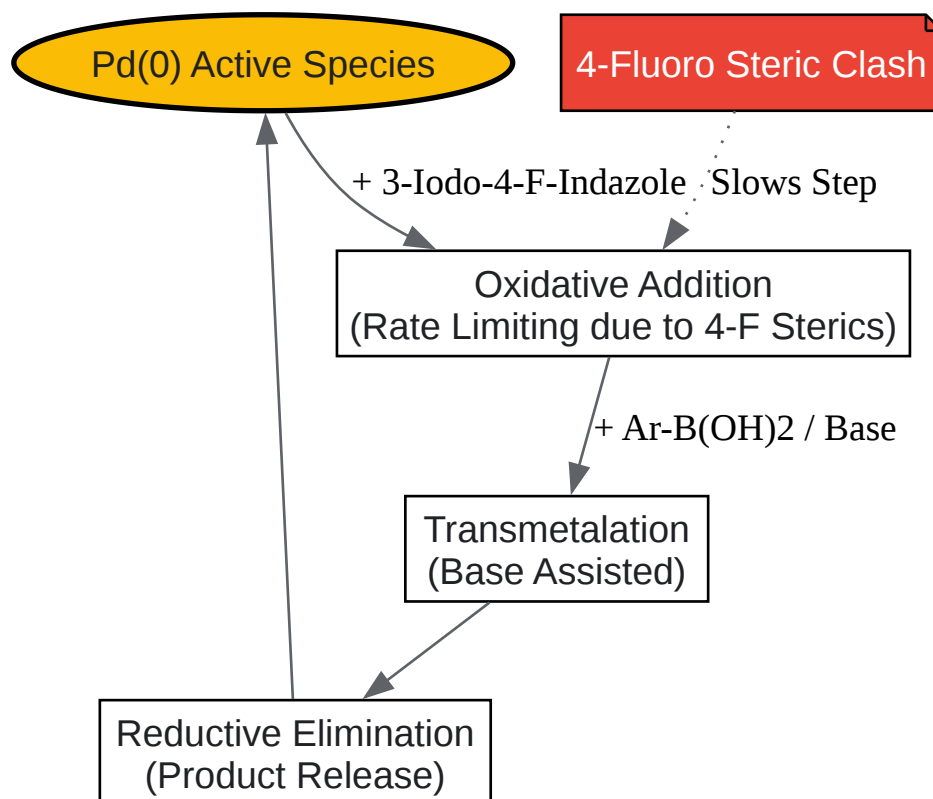
Catalyst System	Ligand Type	Yield (Phenylboronic acid)	Notes
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|
| Monodentate | 45-55% | Sluggish; significant de-iodination observed. | |
| Bidentate | 88-92% | Recommended. Excellent stability; resists steric crowding. | |

/ XPhos | Bulky Biaryl | 90-95% | High cost; best for very difficult/hindered boronic acids. |

Mechanistic Insight & Troubleshooting

Diagram 2: Catalytic Cycle & 4-Fluoro Interference



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Caption: The 4-fluoro substituent creates steric resistance during the oxidative addition of the C3-I bond to the Pd(0) center.[3]

Troubleshooting Guide

- Problem: Low conversion, starting material remains.
 - Cause: Oxidative addition is too slow due to 4-F sterics.
 - Fix: Switch to XPhos Pd G2 or Sphos Pd G2. These bulky ligands accelerate oxidative addition into aryl halides. Increase temperature to 110°C.
- Problem: De-iodination (Protodehalogenation).

- Cause: Hydride source in solvent or excessive heating without reaction.
- Fix: Ensure solvents are anhydrous (if using anhydrous protocol) or strictly degassed. Use a milder base like .
- Problem: Homocoupling of Boronic Acid.
 - Cause: Excess oxygen in the system.
 - Fix: Rigorous degassing (sparging) is non-negotiable.

References

- General Reactivity of 3-Iodoindazoles
 - BenchChem Application Notes. "Palladium Catalysts for 3-Iodoindazole Cross-Coupling." [\[1\]](#)[\[4\]](#)[\[5\]](#)
- Suzuki Coupling Methodology
 - Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds." Nobel Lecture, 2010.
 - MDPI Molecules. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling."
- Sonogashira Coupling Context
 - Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Conditions."[\[6\]](#)
- 4-Fluoroindazole Building Blocks
 - Ossila Product Data. "4-Fluoro-1H-indazole Physicochemical Properties."
- Journal of Medicinal Chemistry. "Discovery of Indazole-Based Kinase Inhibitors."

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